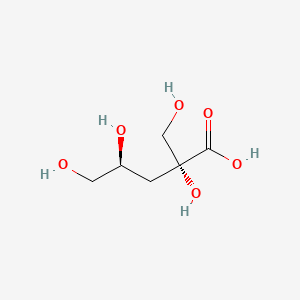
Acid Violet 51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Violet 51 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant violet color and is also used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 51 typically involves the reaction of aromatic amines with phthalic anhydride in the presence of sulfuric acid. The reaction conditions include maintaining a temperature range of 100-150°C and ensuring an acidic environment to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, Acid Violet 51 is produced through a continuous process involving the mixing of raw materials in large reactors. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final dye product. The process is optimized to ensure high yield and purity of the dye.
Análisis De Reacciones Químicas
Types of Reactions
Acid Violet 51 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of colorless or differently colored products.
Reduction: Acid Violet 51 can be reduced using reducing agents like sodium dithionite, resulting in the loss of its color.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Halogenating agents or nitrating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include decolorized compounds, substituted aromatic amines, and various oxidation products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Acid Violet 51 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in antimicrobial treatments and as a diagnostic dye.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The mechanism of action of Acid Violet 51 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The pathways involved include the disruption of cellular processes in microorganisms, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- Acid Violet 17
- Acid Violet 49
- Crystal Violet
Comparison
Acid Violet 51 is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Compared to Acid Violet 17 and Acid Violet 49, Acid Violet 51 has a higher affinity for protein fibers, making it more effective in dyeing applications. Crystal Violet, on the other hand, is more commonly used in biological staining and has different antimicrobial properties.
Conclusion
Acid Violet 51 is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable in scientific research, industrial processes, and potential medical applications. Understanding its synthesis, reactions, and mechanisms of action can further enhance its utility and lead to new innovations.
Propiedades
Número CAS |
1324-52-3 |
|---|---|
Fórmula molecular |
C32H37N2O6S.Na |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



